molecular formula C14H8N2OS B13973639 Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- CAS No. 88112-07-6

Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-

Cat. No.: B13973639
CAS No.: 88112-07-6
M. Wt: 252.29 g/mol
InChI Key: LJJBOYYDKLOQEY-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- is a heterocyclic compound that contains a benzisothiazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- typically involves the reaction of a suitable benzonitrile derivative with a benzisothiazole precursor. One common method involves the cyclization of a benzonitrile derivative with a thioamide in the presence of an oxidizing agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole derivatives: Compounds with similar benzisothiazole structures but different substituents.

    Benzonitrile derivatives: Compounds with the benzonitrile moiety but different heterocyclic rings.

Uniqueness

Benzonitrile, 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)- is unique due to its specific combination of the benzisothiazole and benzonitrile moieties, which imparts distinct chemical and biological properties

Properties

CAS No.

88112-07-6

Molecular Formula

C14H8N2OS

Molecular Weight

252.29 g/mol

IUPAC Name

4-(3-oxo-1,2-benzothiazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N2OS/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)18-16/h1-8H

InChI Key

LJJBOYYDKLOQEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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